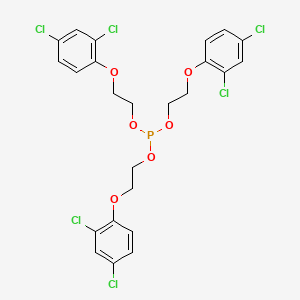
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a chloromethyl group and a nitro group attached to a benzotriazinone ring
Preparation Methods
The synthesis of 3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one typically involves the chloromethylation of a benzotriazinone precursor. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions must be carefully controlled to ensure the selective introduction of the chloromethyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., hydrogen gas, tin(II) chloride), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function . The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules . These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:
3-(Chloromethyl)-1,2,4-triazolin-5-one: Similar in structure but with different reactivity and applications.
6-Nitro-1,2,3-benzotriazin-4-one: Lacks the chloromethyl group, leading to different chemical properties and reactivity.
3-(Methyl)-6-nitro-1,2,3-benzotriazin-4-one: The methyl group replaces the chloromethyl group, affecting its reactivity in substitution reactions.
Properties
CAS No. |
24310-43-8 |
|---|---|
Molecular Formula |
C8H5ClN4O3 |
Molecular Weight |
240.60 g/mol |
IUPAC Name |
3-(chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H5ClN4O3/c9-4-12-8(14)6-3-5(13(15)16)1-2-7(6)10-11-12/h1-3H,4H2 |
InChI Key |
KNNURMYVQZKOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(N=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


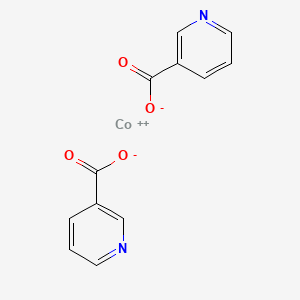
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
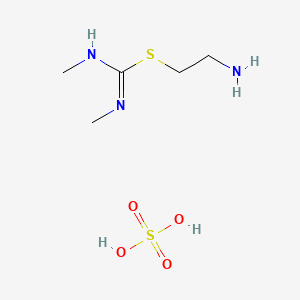


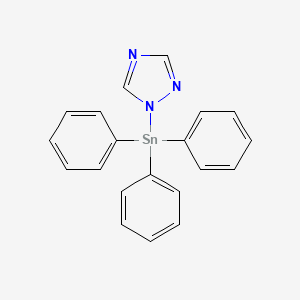
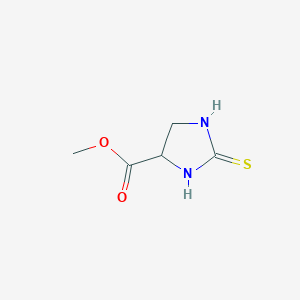
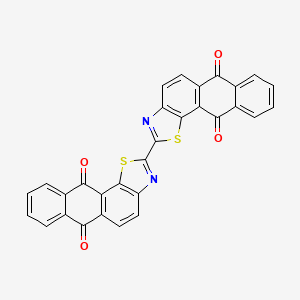

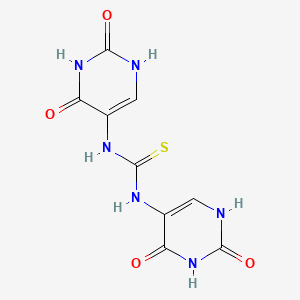

![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
